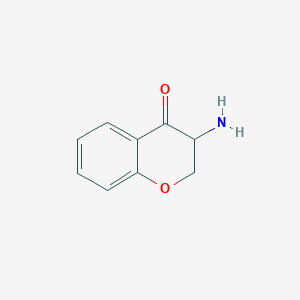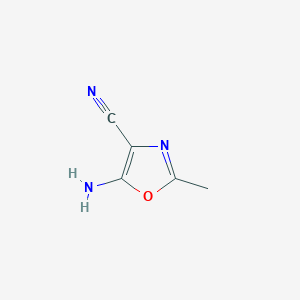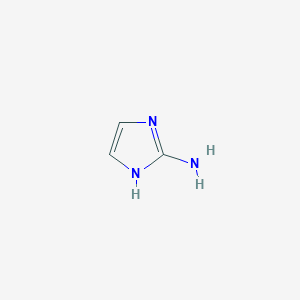
5-Bromo-2-nitroaniline
Descripción general
Descripción
5-Bromo-2-nitroaniline is a chemical compound with the molecular formula C6H5BrN2O2 . It has a molecular weight of 217.02 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-nitroaniline is1S/C6H5BrN2O2/c7-4-1-2-6 (9 (10)11)5 (8)3-4/h1-3H,8H2 . This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis
5-Bromo-2-nitroaniline may undergo reactions typical of aromatic amines and nitro compounds. For instance, it might participate in palladium-catalyzed aryl amination reactions to produce benzimidazoles .Physical And Chemical Properties Analysis
5-Bromo-2-nitroaniline is a pale-yellow to yellow-brown solid . The compound’s melting point is between 137°C and 142°C .Aplicaciones Científicas De Investigación
Synthesis of Other Compounds
5-Bromo-2-nitroaniline is often used as a starting material in the synthesis of other chemical compounds. For example, it can be used to produce 5-Bromo-4-methyl-2-nitroaniline .
Intramolecular Aryl Amination
This compound can participate in intramolecular palladium-catalysed aryl amination reactions to produce benzimidazoles .
Biological Evaluation
5-Bromo-2-nitroaniline and its derivatives can be synthesized and biologically evaluated. For instance, A-ring biaryl-carbamate analogues of rhazinilam have been synthesized for biological evaluation .
Chemical Research
In the field of chemical research, 5-Bromo-2-nitroaniline is used for studying various chemical reactions and processes. For example, it can be used to study the formation and rearrangement of ipso intermediates in aromatic free-radical chlorination reactions .
Mecanismo De Acción
Mode of Action
For instance, a palladium-catalyzed aryl amination reaction can produce benzimidazoles . This suggests that 5-Bromo-2-nitroaniline might interact with its targets through similar mechanisms, leading to the formation of complex structures.
Pharmacokinetics
Some pharmacokinetic properties have been reported . The compound has high gastrointestinal absorption and is considered to be BBB (Blood-Brain Barrier) permeant . The compound has a lipophilicity (Log Po/w) of 1.42 (iLOGP), 1.9 (XLOGP3), 1.95 (WLOGP), 1.05 (MLOGP), and -0.33 (SILICOS-IT), with a consensus Log Po/w of 1.2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-nitroaniline. For instance, the compound should be stored in a dry, cool, and well-ventilated place . . These precautions suggest that the compound’s action could be influenced by exposure to moisture, heat, light, and air.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIFLIVHJLREFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415669 | |
| Record name | 5-bromo-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-nitroaniline | |
CAS RN |
5228-61-5 | |
| Record name | 5-bromo-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



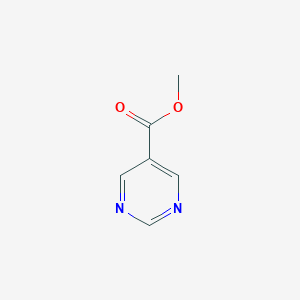
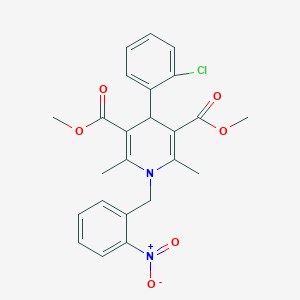
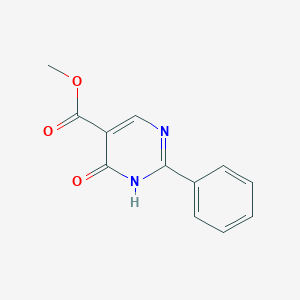
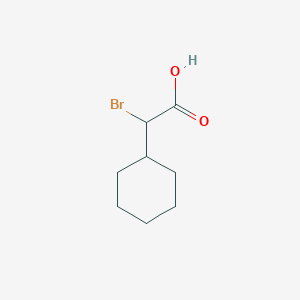
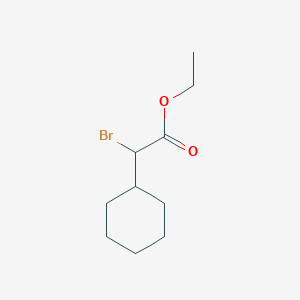
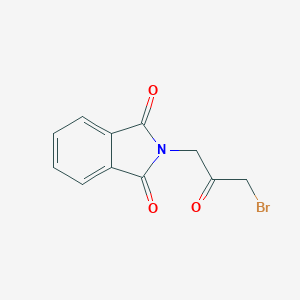
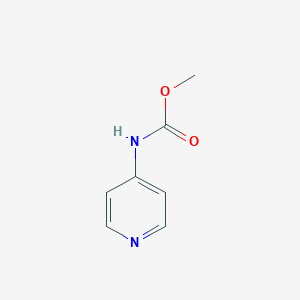
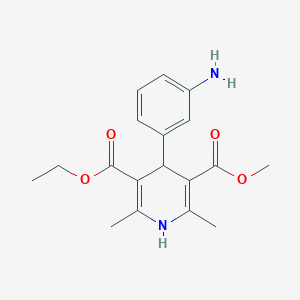
![Tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B183946.png)
